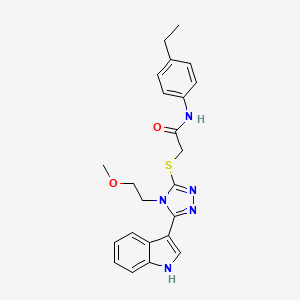

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

描述

This compound is a triazole-thioacetamide derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and an indol-3-yl moiety at position 3. The thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 4-ethylphenyl aromatic system.

属性

IUPAC Name |

N-(4-ethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-3-16-8-10-17(11-9-16)25-21(29)15-31-23-27-26-22(28(23)12-13-30-2)19-14-24-20-7-5-4-6-18(19)20/h4-11,14,24H,3,12-13,15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVPWXLWGIXFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole moiety, a triazole ring, and an acetamide group, which are known for their diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2S, with a molecular weight of approximately 396.51 g/mol. The presence of the indole ring is significant as it is associated with various biological activities, including interactions with neurotransmitter systems. The triazole component contributes to the compound's ability to inhibit specific enzymes.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of triazole and indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study evaluating related triazole compounds indicated that they can effectively inhibit the activity of tyrosine kinases involved in cancer progression, suggesting a potential mechanism for the anticancer effects of this compound .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. Similar triazole derivatives have been tested for their antibacterial and antifungal activities. For example, compounds containing the triazole ring have shown effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar antimicrobial capabilities .

Enzyme Inhibition

In vitro studies have indicated that compounds with triazole structures can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. This inhibition can lead to increased bioavailability of certain drugs and reduced side effects, making it a valuable characteristic for therapeutic applications .

Case Studies and Research Findings

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Binding to Enzymes : The triazole ring may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The indole moiety could modulate neurotransmitter receptors, influencing signaling pathways associated with cell growth and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through activation of caspases or inhibition of anti-apoptotic proteins.

相似化合物的比较

Substituent Variations on the Triazole Ring

- N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide (6a) : Differs in the triazole substituents (allyl at position 4, phenyl at position 5) and the acetamide’s aryl group (4-acetylphenyl). The allyl group may enhance reactivity, while the acetyl moiety could influence solubility .

- 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (HR332641) : Substitutes the indole with a 4-chlorophenyl group and replaces 2-methoxyethyl with ethyl. The chloro and ethoxy groups likely alter electronic properties and binding affinity .

Modifications to the Acetamide Moiety

- N-(4-Ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Replaces indole with phenoxymethyl and incorporates a 4-methylphenyl group on the triazole. These changes may impact steric bulk and lipophilicity .

Common Strategies

- Alkylation and Cycloaddition : The target compound likely follows a route similar to , where triazole-thiol intermediates react with haloacetamides in the presence of triethylamine (TEA) .

- Heterocyclization : describes the use of nucleophilic substitution and alkaline conditions to form triazole-thiol precursors, which could parallel the synthesis of the target compound’s core .

Key Differences

- Indole Incorporation : Unlike analogues in and , the target compound requires indole-3-yl integration, possibly via a Suzuki coupling or nucleophilic substitution, as seen in for melatonin derivatives .

Physicochemical and Spectral Properties

准备方法

Vilsmeier-Haack Formylation of Indole

Indole undergoes formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding 1H-indole-3-carbaldehyde (85–90% yield).

Reaction Conditions :

- Indole (1.0 equiv), DMF (1.2 equiv), POCl₃ (1.5 equiv).

- Stirred in dry dichloromethane (DCM) for 4 h.

Oxidation to Indole-3-Carboxylic Acid

The aldehyde is oxidized to indole-3-carboxylic acid using potassium permanganate (KMnO₄) in acetone/water (1:1) at 70°C for 6 h (yield: 80%).

Key Data :

- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.25 (s, 1H, H-2), 7.45–7.20 (m, 4H, aromatic).

Esterification and Hydrazide Formation

Indole-3-carboxylic acid is esterified with ethanol/H₂SO₄ (95% yield), followed by hydrazinolysis with hydrazine monohydrate to form indole-3-carbohydrazide (88% yield).

Reaction Equation :

$$

\text{Indole-3-COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{Indole-3-CONHNH}_2 + \text{EtOH}

$$

Thiosemicarbazide Formation and Cyclization

Indole-3-carbohydrazide reacts with methyl isothiocyanate (1.2 equiv) in ethanol under reflux to form the thiosemicarbazide intermediate. Cyclization in 2N KOH/EtOH at 80°C generates 5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (Intermediate A, 75% yield).

Characterization :

- HRMS (ESI+) : m/z calcd. for C₁₁H₉N₄S [M+H]⁺: 245.0432; found: 245.0435.

Regioselective Alkylation at the Triazole N-4 Position

Optimization of 2-Methoxyethyl Group Installation

Intermediate A undergoes alkylation with 2-methoxyethyl bromide (1.5 equiv) in dimethylformamide (DMF) using sodium hydride (NaH, 1.2 equiv) at 60°C for 8 h.

Yield : 78% (Intermediate C).

Critical Parameters :

- Base : NaH > K₂CO₃ (higher regioselectivity for N-4).

- Solvent : DMF enhances solubility of the triazole-thiolate ion.

¹H NMR (DMSO-d₆) :

- δ 4.25 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.50 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.30 (s, 3H, OCH₃).

Synthesis of 2-Bromo-N-(4-Ethylphenyl)Acetamide

Acylation of 4-Ethylaniline

4-Ethylaniline reacts with bromoacetyl bromide (1.1 equiv) in dry tetrahydrofuran (THF) at 0°C, yielding 2-bromo-N-(4-ethylphenyl)acetamide (89% yield).

Reaction Conditions :

- Triethylamine (TEA, 2.0 equiv) as acid scavenger.

- Stirred for 2 h at 0°C, then 12 h at room temperature.

Characterization :

- ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 137.2 (C-Br), 128.5–134.0 (aromatic), 28.5 (CH₂CH₃).

Thioether Formation and Final Coupling

Nucleophilic Substitution

Intermediate C (1.0 equiv) reacts with 2-bromo-N-(4-ethylphenyl)acetamide (1.2 equiv) in acetonitrile using potassium carbonate (K₂CO₃, 2.0 equiv) at 50°C for 6 h.

Reaction Equation :

$$

\text{Triazole-SH} + \text{BrCH}2\text{C(O)NHC}6\text{H}4\text{Et} \rightarrow \text{Triazole-S-CH}2\text{C(O)NHC}6\text{H}4\text{Et} + \text{HBr}

$$

Yield : 65–70%.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

¹H NMR (DMSO-d₆) :

- δ 10.20 (s, 1H, NH), 8.15 (s, 1H, H-2 indole), 7.60–7.10 (m, 8H, aromatic), 4.30 (s, 2H, SCH₂CO), 3.55 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.30 (s, 3H, OCH₃), 2.55 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.20 (t, J = 7.5 Hz, 3H, CH₂CH₃).

Comparative Analysis of Synthetic Routes

Alternative Alkylation Strategies

Yield Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole alkylation | NaH, DMF, 60°C | 78 |

| Thioether coupling | K₂CO₃, CH₃CN, 50°C | 65 |

| Alternative coupling | TEA, DCM, rt | 58 |

Challenges and Mitigation Strategies

Regioselectivity in Triazole Alkylation

Purification of Polar Intermediates

- Issue : High polarity of thiol intermediates complicates column chromatography.

- Solution : Recrystallization from ethanol/water (3:1) improves purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。